molecular formula C17H24ClN7 B4428984 N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B4428984
M. Wt: 361.9 g/mol
InChI Key: BVBDUXPCDIUIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C17H24ClN7 and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1781715 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Research and Environmental Impact

  • Low-lying Excited States in Herbicides: Research on sym-triazines, including 1,3,5-triazine and related herbicides, focused on their low-lying excited states through computational and luminescence studies. This study contributed to understanding the absorption and emission features of these compounds (Oliva et al., 2005).
  • Herbicide Distribution in Rainfall: Studies on herbicide distribution in the environment, particularly in rainfall, have been conducted. These studies help to understand the environmental distribution and impact of triazine-based herbicides (Hatfield et al., 1996).

Polymer Science and Material Engineering

  • Homopolyamides Synthesis: Research on synthesizing homopolyamides using components like 2,4-bis(6-chlorocarbonyl-2-naphthyloxy)-6-(4-methyl-1-piperazinyl)-s-triazine has been significant in polymer science. Such studies are crucial for developing new materials with unique properties (Asundaria et al., 2010).
  • Epoxy Resin Curing Agents: Novel derivatives of 1,3,5-triazine, such as 2-(4-ethyl-1-piperazinylo)-4,6-bisarylhydrazino-1,3,5-triazine, have been explored as curing agents for epoxy resins. This application is significant in material engineering for creating robust and durable materials (Chaudhari, 2009).

Microbial Interaction and Biodegradation

  • Herbicides as Sulfur Sources for Bacteria: Some bacteria can utilize s-triazine herbicides as a sole sulfur source. This research helps understand microbial interactions with herbicides and potential biodegradation pathways (Cook & Hütter, 1982).
  • Microbial Hydrolase Activity: Studies on Rhodococcus corallinus show that this microorganism possesses a hydrolase activity capable of dechlorinating triazine compounds. Understanding such microbial enzymes is crucial for environmental remediation strategies (Mulbry, 1994).

properties

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN7/c1-3-24-6-8-25(9-7-24)11-15-21-16(19)23-17(22-15)20-13-5-4-12(2)14(18)10-13/h4-5,10H,3,6-9,11H2,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDUXPCDIUIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine
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N-(3-chloro-4-methylphenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine

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